

Physicochemical Properties and Bio-Functional Dynamics of Beta-Ionone: An Advanced Technical Guide

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Compound of Interest

Compound Name: *beta-Ionone*

CAS No.: 85949-43-5

Cat. No.: B7769713

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Executive Summary

Beta-ionone (β -Ionone; CAS 79-77-6) is a cyclic terpenoid (C₁₃H₂₀O) and a primary cleavage product of β -carotene.[1] While historically categorized as a fragrance ingredient due to its characteristic violet and woody olfactory profile, modern research has repositioned it as a potent bioactive pharmacophore. This guide dissects its physicochemical stability, spectroscopic fingerprint, and molecular mechanism of action—specifically its ligand-gated activation of the ectopic olfactory receptor OR51E2 in oncogenic signaling.

Molecular Architecture & Structural Dynamics

Structural Configuration

Beta-ionone is characterized by a trimethylcyclohexenyl ring conjugated to an enone side chain. This conjugation is the critical determinant of its UV absorption and chemical reactivity.

- Conjugation System: The

-unsaturated ketone moiety extends conjugation into the cyclohexene ring. This electronic delocalization imparts greater thermodynamic stability compared to its isomer,

-ionone, where the double bond is endocyclic but non-conjugated.

- Chirality: Unlike

-ionone,

-ionone is achiral due to the symmetry of the ring double bond position relative to the side chain, simplifying purification and standardization in pharmaceutical applications.

Physicochemical Data Summary

Property	Value	Experimental Condition / Note
Molecular Formula	C ₁₃ H ₂₀ O	-
Molecular Weight	192.30 g/mol	-
Appearance	Pale yellow to colorless liquid	Oxidizes to yellow/brown upon air exposure
Boiling Point	267.1°C	@ 760 mmHg
Melting Point	-35°C	-
Density	0.945 g/cm ³	@ 20°C
Refractive Index ()	1.520	High polarizability due to conjugation
Vapor Pressure	0.0094 hPa	@ 20°C (Low volatility)
LogP (Octanol/Water)	4.0 ± 0.2	Highly Lipophilic
Water Solubility	~169 mg/L	Practically insoluble; requires surfactant/co-solvent
Flash Point	>113°C	Closed Cup

Spectroscopic Characterization (Fingerprinting)

Reliable identification requires a multi-modal approach. The following spectral peaks are diagnostic for

-ionone purity assessment.

Mass Spectrometry (GC-MS)

- Molecular Ion (): m/z 192 (Strong intensity due to conjugated stability).
- Base Peak: m/z 177. Formed by the loss of a methyl group (), typically from the gem-dimethyl group on the ring, followed by ring expansion/stabilization.
- Characteristic Fragment: m/z 43 (Acetyl group,), confirming the methyl ketone side chain.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (500 MHz, CDCl_3):
 - 1.07 (s, 6H): Gem-dimethyl group.
 - 1.77 (s, 3H): Methyl group on the ring double bond.
 - 2.29 (s, 3H): Methyl ketone group.
 - 6.11 (d, Hz, 1H): Vinyl proton to carbonyl (trans).
 - 7.27 (d, Hz, 1H): Vinyl proton to carbonyl (trans).
 - Note: The large coupling constant (Hz) confirms the trans (E) configuration of the side chain double bond.

UV-Vis Spectroscopy

- : 296 nm (in Ethanol).

- Mechanism:

transition of the extended conjugated system. This is a red-shift compared to

-ionone (~228 nm), serving as a rapid purity check against isomeric contamination.

Stability & Reactivity Profile

Oxidative Degradation

Beta-ionone is sensitive to autoxidation, particularly at the electron-rich endocyclic double bond and the conjugated side chain.

- Primary Degradants:

- 5,6-Epoxy-

-ionone: Formed via electrophilic attack of oxygen species on the ring double bond.

- Dihydroactinidiolide: A lactone formed via extensive oxidative cleavage and rearrangement.

- Prevention: Storage under inert gas (Argon/Nitrogen) at 4°C is mandatory for analytical standards. Tocopherol (Vitamin E) is often added as a stabilizer in non-analytical grades.

Chemical Isomerization

Under acidic conditions or UV irradiation,

-ionone can photo-isomerize to the retro-

-ionone or deconjugate to

-ionone, though

-ionone is thermodynamically the most stable isomer.

Biological Interface: The OR51E2 Pathway[4]

Recent oncology research identifies

-ionone as a specific agonist for the Olfactory Receptor 51E2 (OR51E2), also known as the Prostate-Specific G-Protein Coupled Receptor (PSGR).

Mechanism of Action

Unlike general cytotoxicity,

-ionone exerts a receptor-mediated effect in prostate cancer cells (e.g., LNCaP).

- Binding:

-Ionone binds to the transmembrane OR51E2.

- Transduction: Activates the

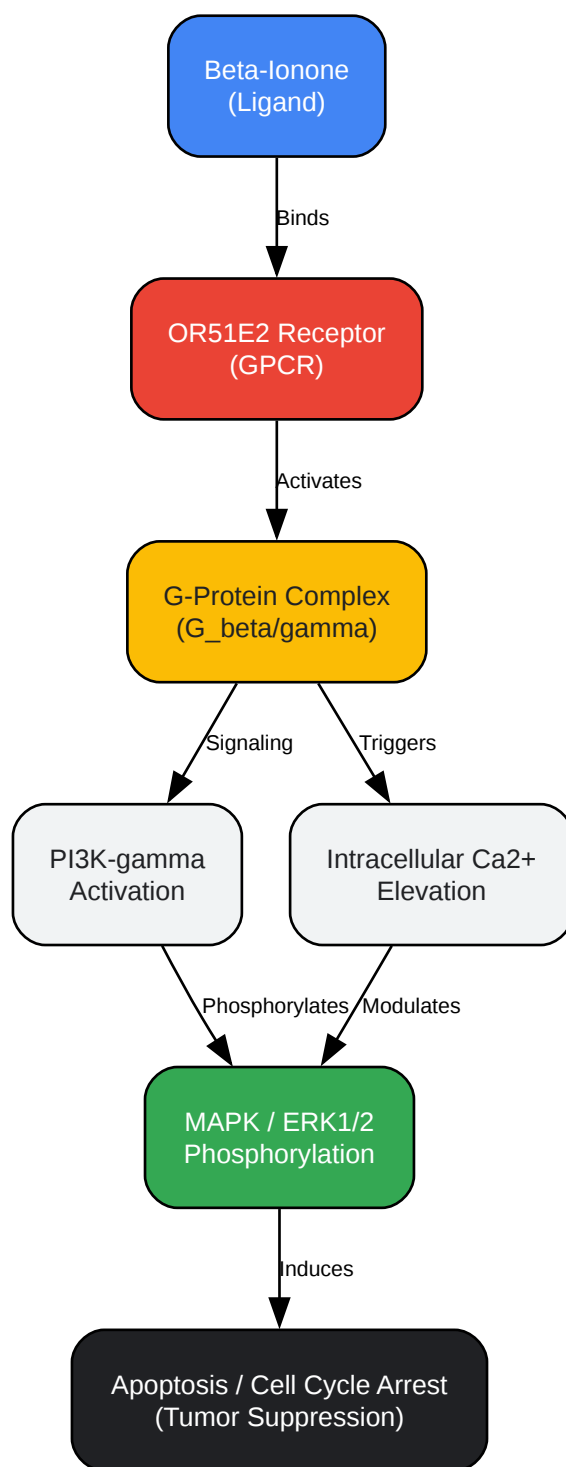
subunit of the G-protein complex.

- Signaling: Triggers PI3K

and ARF1 (ADP-ribosylation factor 1) translocation to the Golgi.

- Effector: Phosphorylation of MAPK/ERK (Extracellular Signal-Regulated Kinase).

- Outcome: Paradoxical cell cycle arrest (G1 phase) and apoptosis in varying contexts (dose-dependent).



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Figure 1: Signal transduction pathway of **Beta-Ionone** mediated tumor suppression via OR51E2.

Experimental Protocols

Protocol: Quantitative Analysis via HS-SPME-GC-MS

Rationale: Due to its semi-volatility and hydrophobicity, Headspace Solid-Phase Microextraction (HS-SPME) is superior to liquid extraction, minimizing solvent waste and preventing artifact formation during heating.

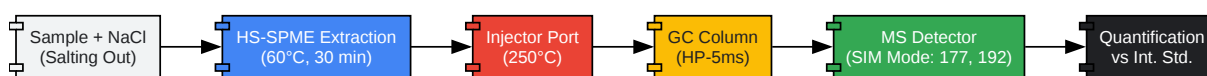
Materials:

- Fiber: 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – covers wide polarity range.
- Internal Standard:
 - Ionone-d3 or 2-Octanol.

Step-by-Step Workflow:

- Sample Prep:
 - Dispense 5 mL of aqueous sample (or diluted emulsion) into a 20 mL headspace vial.
 - Add 1.5 g NaCl (salting out effect increases volatility).
 - Add 10 μL Internal Standard (50 ppm).
 - Seal with magnetic screw cap (PTFE/Silicone septum).
- Extraction (Automated):
 - Incubation: 10 min @ 60°C (equilibrium).
 - Extraction: Expose fiber for 30 min @ 60°C with agitation (250 rpm).
- GC-MS Analysis:
 - Desorption: 3 min @ 250°C (splitless mode).

- Column: HP-5ms (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium @ 1.0 mL/min.
- Oven Program:
 - 40°C hold for 2 min.
 - Ramp 5°C/min to 150°C.
 - Ramp 20°C/min to 250°C (hold 5 min).
- Detection: SIM Mode (Selected Ion Monitoring).
 - Target Ions: m/z 177, 192.
 - Qualifier Ions: m/z 43, 159.



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Figure 2: Optimized HS-SPME-GC-MS workflow for trace quantification of **Beta-Ionone**.

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